molecular formula C18H9Cl3F3N5S B2802027 (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 321430-59-5

(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2802027
CAS No.: 321430-59-5
M. Wt: 490.71
InChI Key: SOVODEDUQXQASS-KMKOMSMNSA-N
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Description

(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halogenated precursor.

    Formation of the Prop-2-enenitrile Moiety: This involves a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with a similar pyridine ring structure.

    Domiphen bromide: Another compound with structural similarities, particularly in the halogenated aromatic rings.

Uniqueness

What sets (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile apart is its combination of a triazole ring with a pyridine ring and multiple halogen substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1H-1,2,4-triazol-3-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3F3N5S/c19-12-2-1-9(13(20)5-12)3-10(6-25)16-27-15(28-29-16)8-30-17-14(21)4-11(7-26-17)18(22,23)24/h1-5,7H,8H2,(H,27,28,29)/b10-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVODEDUQXQASS-KMKOMSMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NNC(=N2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(/C#N)\C2=NNC(=N2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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